(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is a chiral compound with a significant presence in various scientific fields. This compound is characterized by its amino group, chlorophenyl group, and secondary alcohol group, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and nitroethane.
Formation of Nitroalkene: The initial step involves the condensation of 4-chlorobenzaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using hydrogenation techniques.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (1S)-1-(4-Chlorophenyl)propan-2-one.
Reduction: (1S)-1-Amino-1-(4-chlorophenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the chlorophenyl group enhances its binding affinity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(4-chlorophenyl)propan-2-OL is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChI Key |
XBAXSYKCTIVRON-IOJJLOCKSA-N |
Isomeric SMILES |
CC([C@H](C1=CC=C(C=C1)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
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